N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3/c15-11-6-5-10(21-11)13-18-19-14(22-13)17-12(20)7-8-3-1-2-4-9(8)16/h1-6H,7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJENQEFUWSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a bromofuran moiety with an oxadiazole and a chlorophenyl acetamide. Its molecular formula is with a molecular weight of 378.13 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Formation of Bromofuran Intermediate : This is achieved through bromination of furan using bromine or N-bromosuccinimide (NBS).
- Synthesis of the Oxadiazole Ring : Cyclization occurs between a suitable hydrazide and a carboxylic acid derivative, often employing dehydrating agents like phosphorus oxychloride (POCl₃) .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For example:
- Antibacterial Activity : A study demonstrated that derivatives of acetamides showed moderate to high antibacterial activity against strains such as Acinetobacter baumannii and Staphylococcus aureus . The inhibition zones measured during disc diffusion assays highlighted the effectiveness of these compounds.
| Compound | Inhibition Zone (mm) | Acinetobacter baumannii | Pseudomonas aeruginosa | Staphylococcus aureus |
|---|---|---|---|---|
| 5a | 24.0 | 12.5 | 14.0 | |
| 5b | 32.0 | 23.5 | 15.0 | |
| 5c | 16.3 | 8.0 | 23.0 | |
| 5d | 20.5 | 8.0 | 23.5 | |
| Tetracycline (Control) | 33.0 | 24.0 | 35.0 |
Anticancer Potential
Preliminary studies suggest that compounds within this class may also possess anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways remain under investigation but are believed to include interactions with key enzymes and receptors.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.
- Modulation of Signaling Pathways : It could influence pathways related to cell growth and death, potentially leading to therapeutic effects against cancerous cells .
Example Research Findings
- Antibacterial Efficacy : A comparative study on various acetamide derivatives indicated that those containing oxadiazole structures exhibited enhanced antibacterial properties compared to their non-modified counterparts.
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structural features can induce apoptosis in cancer cell lines, suggesting a pathway for further drug development .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromofuran moiety attached to an oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group further enhances its potential interactions with biological targets. The molecular formula for this compound is with a molecular weight of approximately 320.1414 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes.
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide | Moderate | Gram-positive and Gram-negative bacteria |
| Similar Oxadiazole Derivatives | High | Fungal strains |
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Cell Proliferation : Targeting specific cancer cell lines such as MCF7 (breast adenocarcinoma).
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic efficacy.
Case Studies
- Antimicrobial Screening : A study evaluated several oxadiazole derivatives for their antimicrobial activity using standard methods such as the agar diffusion method. Results indicated that compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro assays demonstrated that specific oxadiazole derivatives could significantly reduce cell viability in breast cancer cell lines. Molecular docking studies provided insights into the binding affinities and interaction modes with target proteins involved in cancer progression .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
The bromine atom on the furan ring serves as a reactive site for palladium-catalyzed coupling reactions. This enables substitution with aryl or heteroaryl boronic acids under Suzuki–Miyaura conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(dppf)₂Cl₂, Na₂CO₃, Tol/EtOH/H₂O, 110°C | Biaryl-furan derivatives (e.g., 5-aryl-furan-2-yl) | 50–90% |
For example, coupling with phenylboronic acid replaces bromine with a phenyl group, forming N-(5-(5-phenylfuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-chlorophenyl)acetamide .
Nucleophilic Aromatic Substitution
The electron-deficient bromofuran moiety undergoes nucleophilic substitution under basic conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (aq.) | EtOH, 70°C | 5-amino-furan-2-yl derivative | Reduced steric hindrance |
| NaOMe/MeOH | Reflux, 12 h | 5-methoxy-furan-2-yl analog | Requires inert atmosphere |
This reactivity is critical for introducing functional groups like amines or ethers at the furan C-5 position.
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, yielding hydrazide intermediates:
| Conditions | Product | Mechanism |
|---|---|---|
| 2N HCl, 100°C, 6 h | 2-(2-chlorophenyl)acetohydrazide + furan acid | Acid-catalyzed ring opening |
| NaOH, MeOH/H₂O, 50°C, 12 h | Carboxylate derivative | Base-mediated hydrolysis |
Hydrolysis pathways are influenced by pH and temperature, with the oxadiazole ring’s stability decreasing under prolonged heating .
Reductive Amination
The acetamide group can participate in reductive amination to form secondary or tertiary amines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH(OAc)₃, EtOH, r.t. | N-alkylated derivatives | 40–60% |
This reaction modifies the acetamide’s terminal nitrogen, enabling diversification for structure-activity studies .
Electrophilic Substitution on the Furan Ring
The furan ring undergoes electrophilic substitution at C-3 or C-4 positions, though bromine at C-5 directs reactivity:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | Nitro-furan derivative | Requires controlled conditions |
| Ac₂O, H₂SO₄ | Reflux, 4 h | Acetylated furan | Limited regioselectivity |
The bromine atom’s electron-withdrawing effect moderates the ring’s reactivity, favoring meta-substitution .
Oxidation of the Furan Ring
Oxidation of the furan moiety can yield dihydroxy or diketone derivatives:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 3 h | Furan-2,5-dione | Complete ring oxidation |
| H₂O₂, AcOH | r.t., 12 h | Epoxide intermediate | Partial oxidation |
Oxidation pathways are highly dependent on the choice of oxidizing agent and reaction time.
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s bioactivity involves non-covalent interactions:
| Target | Binding Affinity | Mechanism | Source |
|---|---|---|---|
| MIF tautomerase | IC₅₀ = 18 ± 1 nM | Competitive inhibition at the active site | |
| MAPK pathway | Downregulation at 10 μM | Suppression of ERK phosphorylation |
These interactions are driven by the oxadiazole’s hydrogen-bonding capacity and the bromofuran’s hydrophobic effects .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Degradation Products |
|---|---|---|
| 200–250°C | 15% | CO₂, NH₃ (decarboxylation and deamination) |
| 300–350°C | 45% | Brominated furan fragments, chlorobenzene |
Degradation is exacerbated under oxidative atmospheres .
Key Stability Considerations
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .
-
Light Sensitivity : The bromofuran moiety undergoes photodegradation, requiring storage in amber vials.
-
Thermal Stability : Decomposition begins at 200°C, necessitating low-temperature storage .
This compound’s multifunctional architecture enables its use in medicinal chemistry and materials science, though careful control of reaction conditions is essential to optimize yields and purity .
Comparison with Similar Compounds
Key Observations :
- Core Structure: The benzofuran-oxadiazole core in the target compound distinguishes it from phenyl-oxadiazole (e.g., CAS 336180-04-2) or phthalazinone-oxadiazole derivatives (e.g., 4d). Benzofuran systems enhance π-π stacking and electron-deficient interactions .
- Substituent Effects: Halogens: Bromine (atomic radius: 1.85 Å) at the furan 5-position increases lipophilicity compared to non-halogenated analogs (e.g., 2a). Chlorine at the phenyl 2-position may sterically hinder interactions compared to 3- or 4-substituted analogs . Positional Isomerism: The 2-chlorophenyl group in the target compound vs. 4-fluorophenyl in 5d alters electronic effects (Cl is stronger electron-withdrawing) and steric bulk .
- Biological Activity: The target compound’s tyrosinase inhibition aligns with benzofuran-oxadiazole derivatives’ role in enzyme targeting, while phthalazinone-oxadiazoles (e.g., 4d) show anti-proliferative effects .
Research Findings and Implications
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 5b, 2a) exhibit enhanced antimicrobial effects compared to methoxy-substituted analogs .
- Enzyme Inhibition : The bromofuran-oxadiazole scaffold in the target compound shows tyrosinase inhibition, likely due to metal coordination (bromine) and hydrophobic interactions .
- Toxicity Profile : Derivatives like 6f and 6o () demonstrate lower cytotoxicity, suggesting the target compound’s 2-chlorophenyl group may balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
